molecular formula C26H20ClFN4O3S B11283266 2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11283266
M. Wt: 523.0 g/mol
InChI Key: NXOZTMYZRSOLIP-UHFFFAOYSA-N
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Description

The compound “2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8400^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-fluorophenyl)acetamide” is a complex organic molecule that features multiple functional groups, including a chlorophenyl group, a hydroxymethyl group, a triazatricyclo structure, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

  • Formation of the triazatricyclo structure through a cyclization reaction.
  • Introduction of the chlorophenyl and fluorophenyl groups via substitution reactions.
  • Addition of the hydroxymethyl group through a hydroxylation reaction.
  • Final assembly of the molecule through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scale-up of the reaction conditions to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

Medicine

May exhibit pharmacological activity, making it a candidate for therapeutic research.

Industry

Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways may include:

  • Binding to specific receptors or enzymes.
  • Modulating biochemical pathways through its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Compounds with similar triazatricyclo structures.
  • Compounds with chlorophenyl and fluorophenyl groups.

Uniqueness

The combination of the triazatricyclo structure with the chlorophenyl, hydroxymethyl, and fluorophenylacetamide groups makes this compound unique. Its specific arrangement of functional groups may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H20ClFN4O3S

Molecular Weight

523.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C26H20ClFN4O3S/c1-14-23-20(16(12-33)11-29-14)10-21-25(35-23)31-24(15-2-4-17(27)5-3-15)32-26(21)36-13-22(34)30-19-8-6-18(28)7-9-19/h2-9,11,33H,10,12-13H2,1H3,(H,30,34)

InChI Key

NXOZTMYZRSOLIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=C(C=C5)F)CO

Origin of Product

United States

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